molecular formula C13H14O2 B2947819 1-(Dimethoxymethyl)naphthalene CAS No. 33250-32-7

1-(Dimethoxymethyl)naphthalene

Cat. No.: B2947819
CAS No.: 33250-32-7
M. Wt: 202.253
InChI Key: GKNYCDMZGNSTTC-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijrpr.com This extended π-electron system makes naphthalene and its derivatives fundamental components in various areas of advanced organic chemistry. They serve as key structural motifs in a wide array of complex molecules, from pharmaceuticals to advanced materials. ijrpr.comnumberanalytics.com

The reactivity of the naphthalene ring system allows for a diverse range of chemical transformations, including electrophilic substitution, oxidation, and reduction, leading to a vast library of substituted naphthalene derivatives. numberanalytics.com These derivatives are not merely structural variants; they often exhibit unique photophysical and electronic properties. For instance, the introduction of substituents can tune the fluorescence and absorption characteristics of the naphthalene core, leading to applications in molecular sensors and optoelectronic devices. acs.orgmdpi.com Naphthalene diimides, for example, are a class of derivatives extensively studied for their electron-deficient nature and have found use in materials science and supramolecular chemistry. acs.org

Furthermore, naphthalene derivatives are crucial intermediates in the total synthesis of complex natural products and other biologically active molecules. rsc.org The development of new catalytic methods, often employing transition metals or Lewis acids, for the selective functionalization of the naphthalene scaffold remains an active area of research, highlighting the enduring importance of this class of compounds in pushing the boundaries of synthetic chemistry. researchgate.netthieme-connect.comelsevier.com

Role of Acetal (B89532) Functionality in Contemporary Synthetic Design

The dimethoxymethyl group in 1-(dimethoxymethyl)naphthalene is a type of acetal. In organic chemistry, an acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. numberanalytics.com Acetals are most commonly formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. numberanalytics.com

The primary and most widespread role of the acetal functionality in modern synthetic design is as a protecting group for aldehydes and ketones. numberanalytics.comyoutube.comnumberanalytics.com Carbonyl groups are highly reactive towards a variety of reagents, including nucleophiles and bases. youtube.com In a multi-step synthesis, it is often necessary to perform a reaction on one part of a molecule while a sensitive carbonyl group is present elsewhere. By converting the carbonyl to an acetal, its reactivity is temporarily masked. youtube.com Acetals are stable under neutral and basic conditions, allowing chemists to carry out desired transformations without unintended side reactions at the carbonyl position. masterorganicchemistry.com Once the other synthetic steps are complete, the acetal can be easily and cleanly converted back to the original carbonyl group by treatment with aqueous acid. masterorganicchemistry.com The use of diols, such as ethylene (B1197577) glycol, to form cyclic acetals is particularly common as they are often more stable. numberanalytics.com

Beyond their role as simple protecting groups, acetals are increasingly utilized in stereoselective synthesis . Chiral acetals, derived from chiral alcohols or diols, can be used to control the stereochemical outcome of reactions. nii.ac.jp For instance, the substitution reactions of acyclic β-alkoxy acetals can proceed with high diastereoselectivity, influenced by the stereochemistry of the acetal. nih.gov Similarly, nucleophilic substitution reactions of acetals within ring systems, such as oxepane (B1206615) acetals, have been shown to be highly stereoselective, providing a powerful tool for the construction of complex, stereochemically defined molecules. nih.gov The stereoelectronic effects and conformational preferences of oxocarbenium ion intermediates, which are formed during acetal reactions, are key to understanding and predicting these stereochemical outcomes. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
AppearanceColorless oil or white powder rsc.orglookchem.com
CAS Number33250-32-7 nih.gov

Spectroscopic Data of this compound

TechniqueKey Signals/PeaksAssignmentSource
¹H NMR (CDCl₃)δ 8.32 (d), 7.88 (t), 7.76 (d), 7.60–7.45 (m)Aromatic protons rsc.org
¹H NMR (CDCl₃)δ 5.95 (s, 1H)Acetal proton [-CH(OCH₃)₂] rsc.orgrsc.org
¹H NMR (CDCl₃)δ 3.41 (s, 6H)Methoxy (B1213986) groups (-OCH₃) rsc.orgrsc.org
¹³C NMR (CDCl₃)δ 133.9, 133.1, 130.9, 129.4, 128.6, 126.3, 125.8, 125.1, 124.9, 124.3Aromatic carbons rsc.org
¹³C NMR (CDCl₃)δ 102.5Acetal carbon [-CH(OCH₃)₂] rsc.org
¹³C NMR (CDCl₃)δ 53.3Methoxy carbons (-OCH₃) rsc.org
IR (KBr)2939, 2828 cm⁻¹C-H stretching rsc.org
IR (KBr)1100-1250 cm⁻¹C-O stretching
Mass Spec (EI-MS)m/z 202.1 [M⁺]Molecular ion rsc.org
Mass Spec (EI-MS)m/z 171.1 [M - CH₃O]Loss of a methoxy group rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethoxymethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNYCDMZGNSTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 1 Dimethoxymethyl Naphthalene

Electrophilic Aromatic Substitution Pathways of the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the lower delocalization energy of its π-electrons. stackexchange.comijcrcps.com In substituted naphthalenes, the position of electrophilic attack is directed by the electronic properties of the existing substituent. The 1-(dimethoxymethyl) group, containing two electron-donating methoxy (B1213986) groups, is considered an activating group. By donating electron density to the naphthalene ring through the resonance effect, it enhances the ring's nucleophilicity and thus its reactivity towards electrophiles.

The directing influence of the 1-(dimethoxymethyl) group is analogous to that of an alkoxy group. Such groups are known to be ortho, para-directing. In the context of the 1-substituted naphthalene ring, this translates to directing incoming electrophiles primarily to the 4-position (para) and the 2-position (ortho). However, substitution at the 8-position (the peri-position) can also be significant, influenced by both electronic and steric factors. The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that intermediates leading to substitution at the 4- and 2-positions are particularly stabilized.

Table 1: Predicted Regioselectivity in the Electrophilic Aromatic Substitution of 1-(Dimethoxymethyl)naphthalene

Position of SubstitutionPredicted Major/Minor ProductRationale
4-position (para)MajorStrong resonance stabilization of the carbocation intermediate.
2-position (ortho)MinorResonance stabilization of the carbocation intermediate, but potential for steric hindrance.
8-position (peri)PossibleProximity to the directing group can influence reactivity, though often sterically hindered.
Other positionsTraceSignificantly less stabilized carbocation intermediates.

This table is predictive and based on general principles of electrophilic aromatic substitution on substituted naphthalenes.

Oxidation and Reduction Reactions Affecting the Naphthalene and Acetal (B89532) Moieties

The reactivity of this compound towards oxidation and reduction is dependent on the specific reagents and conditions employed, with the naphthalene core and the acetal group exhibiting different susceptibilities.

The naphthalene ring can be subjected to both oxidation and reduction. Oxidation of the naphthalene core typically requires strong oxidizing agents and can lead to the formation of naphthoquinones or phthalic acid derivatives, often involving the cleavage of one of the aromatic rings. ijcrcps.com Conversely, the naphthalene ring can be reduced to form di-, tetra-, or decahydronaphthalene derivatives (dialins, tetralins, and decalins, respectively). The choice of reducing agent dictates the extent of saturation. For instance, catalytic hydrogenation can fully saturate the ring system, while dissolving metal reductions (e.g., sodium in liquid ammonia) can yield partially hydrogenated products. ijcrcps.com

The dimethoxymethyl acetal moiety is generally stable under a wide range of oxidative and reductive conditions, particularly in neutral or basic media. organic-chemistry.org This stability makes acetals excellent protecting groups for aldehydes and ketones during redox transformations elsewhere in a molecule. total-synthesis.com However, under specific and forceful oxidative conditions, the acetal group itself can be transformed. For instance, a patented process describes the oxidation of acetals to their corresponding carboxylic acids using oxygen in the presence of formic acid and a heavy metal salt catalyst. google.com

Table 2: Stability of the Acetal Moiety in this compound under Various Redox Conditions

Reaction TypeReagent ClassStability of Acetal MoietyPotential Transformation of Naphthalene Core
Oxidation Mild oxidants (e.g., PCC, PDC)StableGenerally stable, unless activating groups promote ring oxidation.
Strong oxidants (e.g., KMnO₄, CrO₃)Generally StableOxidation to naphthoquinones or ring cleavage to phthalic acid derivatives.
Specific conditions (e.g., O₂/HCOOH/Co²⁺)UnstableOxidation to 1-naphthoic acid.
Reduction Catalytic Hydrogenation (e.g., H₂/Pd, Pt)StableReduction to tetralin or decalin derivatives.
Hydride reagents (e.g., LiAlH₄, NaBH₄)StableNaphthalene ring is generally resistant to hydride reduction.
Dissolving Metal (e.g., Na/NH₃)StablePartial reduction to dihydronaphthalene derivatives.

Nucleophilic Reactivity at the Acetal Carbon

While the carbon atom of a carbonyl group is electrophilic, the corresponding carbon in an acetal is not. Therefore, this compound does not readily undergo direct nucleophilic attack at the acetal carbon under neutral or basic conditions. However, the reactivity of this position can be unmasked. In the presence of a Lewis acid or a protic acid, the acetal can be activated towards nucleophilic attack. The acid coordinates to one of the oxygen atoms, facilitating its departure as a leaving group and generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then susceptible to attack by a nucleophile.

A relevant example of this type of reactivity is the nucleophilic addition of organometallic reagents to acetals, often catalyzed by Lewis acids. Furthermore, a synthetic strategy involving the directed ortho-lithiation of m-anisaldehyde dimethyl acetal followed by its nucleophilic addition to naphthalene carbaldehydes has been reported. researchgate.net This demonstrates that a deprotonated carbon atom alpha to the acetal group in a related system can act as a potent nucleophile, suggesting that under strongly basic conditions, the protons on the methyl groups of the dimethoxymethyl moiety in this compound could potentially be abstracted to generate a nucleophilic species.

Acetal Hydrolysis and Reformation in Multi-Step Syntheses

One of the most significant roles of the dimethoxymethyl group in organic synthesis is as a protecting group for the corresponding aldehyde, 1-naphthaldehyde (B104281). The formation of the acetal from the aldehyde and two equivalents of methanol (B129727) is a reversible, acid-catalyzed process. wikipedia.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed, for instance, by azeotropic distillation with a Dean-Stark apparatus.

The reverse reaction, the hydrolysis of the acetal back to the aldehyde, is also acid-catalyzed and is favored by the presence of excess water. organic-chemistry.orgtotal-synthesis.com This reversible nature allows for the protection of the aldehyde functionality while other chemical transformations are carried out on the molecule that would otherwise be incompatible with a free aldehyde group (e.g., reactions involving strong nucleophiles or bases). Once the desired transformations are complete, the aldehyde can be regenerated by simple treatment with aqueous acid. This protection-deprotection strategy is a cornerstone of multi-step organic synthesis.

Table 3: Conditions for Acetal Hydrolysis and Reformation

TransformationReagents and Conditions
Formation 1-Naphthaldehyde, Methanol (excess), Acid catalyst (e.g., H₂SO₄, TsOH)
Removal of water (e.g., Dean-Stark trap)
Hydrolysis This compound, Water (excess), Acid catalyst

Comparative Reactivity with Analogous Aromatic Dimethoxymethyl Compounds

The reactivity of this compound can be better understood by comparing it to its simpler benzene analog, benzaldehyde dimethyl acetal. The primary differences in their reactivity stem from the different electronic and steric properties of the naphthalene versus the benzene ring system.

In electrophilic aromatic substitution, the naphthalene ring is significantly more activated than the benzene ring. stackexchange.comijcrcps.com Therefore, this compound is expected to undergo EAS reactions under milder conditions than benzaldehyde dimethyl acetal. The regioselectivity will also differ, with the naphthalene derivative offering more potential sites for substitution.

Table 4: Comparison of Reactivity: this compound vs. Benzaldehyde Dimethyl Acetal

PropertyThis compoundBenzaldehyde Dimethyl AcetalRationale for Difference
Reactivity in EAS HigherLowerThe naphthalene ring is more electron-rich and has a lower resonance energy per ring than benzene. stackexchange.comijcrcps.com
Regioselectivity in EAS Substitution primarily at the 4-, 2-, and possibly 8-positions.Substitution primarily at the ortho and para positions.Different ring systems and positions available for substitution.
Rate of Acetal Hydrolysis Predicted to be faster.Slower.The naphthalene ring may better stabilize the intermediate oxocarbenium ion through resonance.
Use as a Protecting Group Effective for 1-naphthaldehyde.Effective for benzaldehyde.Both serve the same function, with the choice depending on the desired aromatic core in the final product.

Applications of 1 Dimethoxymethyl Naphthalene in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate and Building Block

1-(Dimethoxymethyl)naphthalene, also known as 1-naphthaldehyde (B104281) dimethyl acetal (B89532), is a valuable synthetic intermediate in organic chemistry. nih.gov Its utility stems from the presence of the naphthalene (B1677914) core, a structural motif found in numerous natural products, pharmaceuticals, and materials. lifechemicals.comdntb.gov.ua The naphthalene platform is a versatile scaffold in medicinal chemistry and a promising building block for organic semiconductors. dntb.gov.uaresearchgate.netresearchgate.net

The primary role of this compound is to serve as a stable, protected precursor to 1-naphthaldehyde. The dimethoxymethyl group (an acetal) masks the reactive aldehyde functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the aldehyde. This protected aldehyde can then be revealed, or "deprotected," under specific conditions, typically acidic hydrolysis, to regenerate the 1-naphthaldehyde for subsequent transformations. This strategy is crucial in multi-step syntheses where precise control over reactivity is required. lifechemicals.com

The strategic use of such building blocks, where functional groups are masked and later revealed, is fundamental to the construction of complex molecular architectures. semanticscholar.orgnih.gov By providing the 1-naphthaldehyde unit in a stable form, this compound enables the regioselective functionalization of the naphthalene ring system, which can be challenging to achieve directly. researchgate.net

Utility as a Carbonyl Protecting Group in Complex Molecule Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary blocking is achieved using a "protecting group." this compound is a classic example of a protected carbonyl compound.

The dimethoxymethyl group is a dimethyl acetal, one of the most common protecting groups for aldehydes and ketones. Acetals are valued for their stability across a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments. This stability allows for transformations such as Grignard reactions, organolithium additions, hydride reductions, and saponification of esters to be carried out in the presence of the protected aldehyde.

The protection-deprotection process involves two key steps:

Protection : The aldehyde (1-naphthaldehyde) is converted to the dimethyl acetal, this compound.

Deprotection : After the desired synthetic modifications are complete, the acetal is hydrolyzed, typically with aqueous acid, to regenerate the original aldehyde functionality.

The stability of the dimethyl acetal protecting group under various conditions is summarized in the table below.

Stability of Dimethyl Acetal Protecting Group
Reagent/Condition ClassStabilityCleavage Conditions
Strong Acids (e.g., aq. HCl, H₂SO₄)UnstablePrimary method for deprotection
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)UnstableCan be used for deprotection
Bases (e.g., NaOH, t-BuOK, LDA)StableGenerally stable
Nucleophiles (e.g., RMgX, RLi, Enolates)StableGenerally stable
Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)StableGenerally stable
Oxidizing Agents (e.g., CrO₃, KMnO₄, m-CPBA)StableGenerally stable

This table provides a general overview of the stability of dimethyl acetals. Specific reaction conditions can influence stability.

Precursor for Further Naphthalene Functionalization

The ability to introduce a variety of functional groups onto the naphthalene core is essential for creating diverse chemical structures. researchgate.net this compound serves as a key starting point for several functional group interconversions.

1-(Bromomethyl)naphthalene is an exceptionally versatile reagent used in the synthesis of pharmaceuticals and as an intermediate in various organic reactions. chemicalbook.com While not a direct conversion, this compound is a valuable precursor for its synthesis. The synthetic route involves two main steps:

Deprotection : The acetal is hydrolyzed under acidic conditions to yield 1-naphthaldehyde.

Reductive Bromination : The resulting aldehyde can be converted to 1-(bromomethyl)naphthalene. A common method involves the reduction of the aldehyde to the corresponding alcohol (1-naphthalenemethanol), followed by treatment with a brominating agent like phosphorus tribromide or hydrogen bromide.

Alternatively, other synthetic routes start from different naphthalene precursors, such as the radical bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS). prepchem.com The resulting 1-(bromomethyl)naphthalene is a key building block because the bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of new functional groups and the extension of the carbon skeleton. dergipark.org.tr

Modern synthetic methods, particularly those catalyzed by transition metals like gold, have enabled the construction of complex polycyclic aromatic systems from functionalized naphthalene precursors. nih.govnih.govnih.gov Gold catalysts are mild π-Lewis acids that can activate alkynes toward nucleophilic attack, initiating cascade reactions that form new rings. nih.gov

While this compound may not be the direct substrate in these annulation reactions, its role as a stable precursor is critical. It allows for the introduction and maintenance of an aldehyde equivalent at the C1 position while other positions of the naphthalene ring are functionalized, for example, with alkyne groups necessary for cyclization. nih.gov

A typical strategy involves:

Using this compound as a starting material to introduce other functionalities (e.g., halides for cross-coupling) onto the naphthalene skeleton.

Performing reactions such as Sonogashira coupling to install alkyne groups at specific positions (e.g., the C8 position to create a 1,8-dialkynylnaphthalene).

The protected aldehyde at C1 can be carried through these steps and then deprotected for further modification, or the acetal can remain as a stable substituent during the subsequent gold-catalyzed annulation, which cyclizes the alkyne moieties to form fused ring systems like indenophenalenes. nih.govd-nb.info

This modular approach, which relies on stable building blocks like this compound, is key to the rational synthesis of complex, π-extended aromatic structures for materials science and other applications. nih.gov

Applications in C-C Bond Formation and Cyclization Strategies

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com this compound is a valuable reagent in this context, primarily through its deprotection to 1-naphthaldehyde. The resulting aldehyde is a versatile electrophile for a host of classic and modern C-C bond-forming reactions. vanderbilt.edu

Key C-C Bond Forming Reactions of 1-Naphthaldehyde
Reaction NameReagent(s)Product TypeDescription
Wittig ReactionPhosphonium ylide (R-PPh₃⁺)AlkeneConverts the C=O bond into a C=C double bond. vanderbilt.edu
Grignard ReactionOrganomagnesium halide (R-MgX)Secondary AlcoholAdds an alkyl, aryl, or vinyl group to the carbonyl carbon. illinois.edu
Aldol CondensationEnolate of a ketone/aldehydeβ-Hydroxy CarbonylForms a new C-C bond by attacking the aldehyde with an enolate. vanderbilt.edu
Cyanohydrin FormationHCN or NaCN/H⁺CyanohydrinAdds a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Beyond these fundamental transformations, the naphthalene scaffold itself is a substrate for intramolecular cyclization reactions to build fused polycyclic systems. nih.gov By using this compound, chemists can design and synthesize precursors where the aldehyde (or a group derived from it) acts as one of the reactive partners in a ring-closing reaction. For example, the aldehyde can be converted into an alkene via a Wittig reaction, and this new double bond can then participate in an intramolecular Diels-Alder reaction or an electrophilic cyclization to construct new rings onto the naphthalene core. nih.gov This strategic use of the functional group provided by this compound highlights its importance in advanced cyclization strategies.

Theoretical and Computational Studies on 1 Dimethoxymethyl Naphthalene and Its Analogues

Quantum Chemical Parameter Analysis for Reactivity Prediction

Quantum chemical parameters derived from calculations, such as Density Functional Theory (DFT), are crucial for predicting the reactivity of molecules. For aromatic systems like 1-(Dimethoxymethyl)naphthalene, these descriptors help in understanding their stability and interaction capabilities. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is related to the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency to act as a nucleophile. Conversely, ELUMO relates to the ability to accept electrons, with a lower ELUMO value suggesting a better electrophile. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity and stability. samipubco.comnih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. samipubco.comnih.gov

Other related parameters, known as global reactivity descriptors, can be calculated from these energies:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.govresearchgate.net

Chemical Softness (σ) = 1 / η : The reciprocal of hardness; soft molecules are more reactive. researchgate.net

Electronegativity (χ) = (I + A) / 2 : Measures the power of an atom or group to attract electrons.

Compound/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Naphthalene (B1677914) (DFT/aug-cc-pVQZ)-6.13-1.384.75 samipubco.com
Naphthalene (DFT/6-31G)-5.82N/AN/A samipubco.com
4-Amino-naphthalene-1-carboxylic acid (4ANC)-5.73-2.313.42 researchgate.net
4-Amino-2H-naphthalene-1-thione (4AHT)-5.89-2.873.02 researchgate.net

Electronic Structure Investigations and Molecular Orbital Theory Applications

The electronic structure of this compound is dominated by the π-system of the naphthalene core. Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is instrumental in explaining the reactivity patterns of such aromatic compounds. ucsb.edu The focus of FMO theory is on the interaction between the HOMO of one reactant and the LUMO of another.

For naphthalene, computational studies reveal the distribution of these frontier orbitals across the molecule. samipubco.comucsb.edu The HOMO, which is involved in reactions with electrophiles, has its largest lobes located at the C1, C4, C5, and C8 positions (the α-positions). samipubco.comucsb.edu This indicates that the frontier electron density is highest at these sites, making them the most probable points for electrophilic attack. ucsb.edu This theoretical prediction aligns with experimental observations, such as the preferential nitration of naphthalene at the 1-position. ucsb.edu

In this compound, the naphthalene π-system remains the primary site for aromatic reactions. The dimethoxymethyl substituent at the 1-position would sterically hinder attack at that site, but the electronic properties of the other positions remain largely governed by the inherent MO structure of the naphthalene ring. Therefore, electrophilic substitution on this compound would be predicted to occur at other activated α-positions, such as C4, C5, or C8.

Computational methods like DFT and Hartree-Fock (HF) are used to visualize the MOs and calculate their energies. samipubco.com Analysis of the total and deformation electron density maps can further reveal how chemical bonds are formed and how charge is distributed within the molecule, both in isolation and within a crystal lattice. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgdntb.gov.ua For this compound, a key reaction is the acid-catalyzed hydrolysis of the acetal (B89532) group to yield 1-naphthaldehyde (B104281) and two molecules of methanol (B129727). This reaction is reversible, and acetals are often used as protecting groups for aldehydes and ketones. chemistrysteps.comorganicchemistrytutor.com

The mechanism of acetal hydrolysis can be elucidated computationally, typically involving the following steps:

Protonation : One of the methoxy (B1213986) oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemistrysteps.com

Leaving Group Departure : The protonated methanol molecule departs, and the resulting positive charge on the central carbon is stabilized by the lone pair of the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation : The newly added water molecule is deprotonated to form a hemiacetal intermediate. organicchemistrytutor.com

Repeat : The second methoxy group is then protonated, leaves as methanol, and is replaced by a hydroxyl group from another water molecule, ultimately leading to the formation of the aldehyde after a final deprotonation step. chemistrysteps.comic.ac.uk

Theoretical calculations can model the potential energy surface for this entire pathway. By locating the transition state structures for each step, the activation energy (the energy barrier that must be overcome) can be calculated. mdpi.com Studies on the hydrolysis of similar acetals have used DFT methods to show that the inclusion of explicit water molecules acting as proton transfer agents in the transition state models is crucial for obtaining accurate energy barriers. ic.ac.uk These computational models allow researchers to understand the feasibility of the reaction under different conditions and to compare the reactivity of different acetals.

Molecular Dynamics Simulations in Understanding Conformation and Reactivity

While quantum chemical calculations are excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions. arxiv.orgrsc.org

For this compound, MD simulations can be used to explore the conformational landscape of the dimethoxymethyl group. The rotation around the C-C and C-O bonds allows the substituent to adopt various spatial arrangements relative to the bulky naphthalene ring. MD can determine the most stable conformers and the energy barriers between them, which can influence the molecule's reactivity and how it interacts with catalysts or other molecules.

Furthermore, MD simulations are invaluable for studying molecules in a condensed phase, such as in solution or at an interface. For instance, simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution by modeling the growth process at the molecular level. arxiv.orgresearchgate.net Similarly, MD can model the interaction of this compound with a solvent, revealing how solvent molecules arrange around it and affect its dynamic behavior. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, in particular, have been used to study the microhydration of naphthalene, showing that water molecules are highly mobile on the aromatic surface even at low temperatures, which has implications for understanding hydrophobic interactions. nih.gov This dynamic view is crucial as it reveals that reactivity is not just governed by static properties but also by the constant motion and interaction with the surrounding environment. nih.gov

Theoretical Support for Experimental Design and Catalyst Loading

Theoretical and computational studies provide essential support for experimental chemistry, particularly in the design of synthetic routes and the optimization of catalytic processes. dntb.gov.ua By modeling potential reactions and catalyst-substrate interactions, computational chemistry can help rationalize experimental outcomes and guide the development of more efficient systems.

In reactions involving naphthalene analogues, such as dearomative cycloadditions, DFT calculations support the proposed energy-transfer catalysis mechanisms. nih.gov These calculations can help explain why a particular photocatalyst is effective or why a reaction exhibits a certain stereoselectivity. For example, by modeling the triplet energy levels of a modified naphthalene derivative, researchers can computationally verify that it is suitable for energy transfer from a specific photocatalyst, thus enabling a desired reaction. acs.org

Computational studies are also vital in understanding heterogeneous catalysis. For instance, in the hydrogenation of naphthalene over molybdenum carbide (Mo₂C) catalysts, theoretical models can help understand the interactions between the naphthalene molecule and the catalyst surface. researchgate.net This insight can guide the optimization of catalyst loading on a support material. Experimental results often show that catalytic activity is highly dependent on the amount of catalyst and the nature of the support. researchgate.net Theoretical models can explain these dependencies by simulating how the substrate adsorbs onto active sites and how the electronic properties of the support material influence the catalyst's performance. For example, in the photocatalytic reforming of naphthalene using platinized TiO₂, computational models can help explain how intermediates adsorb onto and potentially deactivate the catalyst surface, guiding strategies to improve catalyst longevity and efficiency. mdpi.com

Research on Complex Naphthalene Derivatives Featuring Dimethoxymethyl Moieties

Structural Elucidation of Naturally Occurring Naphthalenes Containing Dimethoxymethyl Groups (e.g., Mukungalene C)

Naphthalene (B1677914) derivatives are a significant class of natural products found in various plants, fungi, and insects. nih.govdntb.gov.ua While simple naphthalene compounds are common, those featuring more complex functionalities such as dimethoxymethyl groups, like the putative Mukungalene C, are less frequently documented in readily accessible literature. The structural elucidation of such compounds—the process of determining their precise chemical structure—relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the stereochemistry of the molecule.

The primary tools for the structural determination of novel naphthalene derivatives include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net High-Resolution Mass Spectrometry (HRMS) is first used to establish the exact molecular formula of the compound by measuring its mass-to-charge ratio with high precision. nih.gov

Following this, a suite of NMR experiments is conducted to piece together the molecular puzzle:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule based on their chemical environment. For a compound containing a dimethoxymethyl group (-CH(OCH₃)₂), this would typically show a characteristic singlet for the six equivalent methoxy (B1213986) protons (-OCH₃) and a signal for the acetal (B89532) proton (-CH).

¹³C NMR (Carbon NMR): Determines the number and type of carbon atoms. The dimethoxymethyl group would exhibit distinct signals for the methoxy carbons and the acetal carbon.

2D NMR Spectroscopy: These experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to map out adjacent proton networks within the naphthalene ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, for instance, linking the acetal proton of the dimethoxymethyl group to its point of attachment on the naphthalene core. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule. nih.gov

Additional spectroscopic methods like Infrared (IR) spectroscopy can identify the presence of specific functional groups, while Ultraviolet-Visible (UV) spectroscopy provides information about the electronic system of the aromatic naphthalene core. researchgate.net By integrating the data from all these methods, researchers can unambiguously assign the complete structure of a new naturally occurring naphthalene derivative.

Spectroscopic TechniqueInformation ObtainedRelevance to Naphthalene Acetals
High-Resolution Mass Spectrometry (HRMS)Provides the exact molecular formula.Confirms the elemental composition, including the C, H, and O atoms of the dimethoxymethyl group.
¹H and ¹³C NMRIdentifies the chemical environment and number of proton and carbon atoms.Detects characteristic signals for the acetal proton and methoxy groups.
COSYReveals proton-proton coupling networks.Helps to assign protons on the substituted naphthalene ring.
HMBCShows long-range (2-3 bond) proton-carbon correlations.Crucial for establishing the connection point of the dimethoxymethyl group to the naphthalene skeleton.
NOESYIdentifies protons that are close in space.Helps determine the 3D conformation, especially in sterically crowded, highly substituted naphthalenes.

Synthetic Strategies for Highly Substituted Naphthalene Acetal Structures in Natural Product Synthesis

The construction of highly substituted naphthalene skeletons is a central challenge in the total synthesis of many natural products. nih.govchemistryviews.org Traditional methods like Friedel-Crafts reactions often lack the regioselectivity required for complex targets. nih.gov Modern organic synthesis has produced several powerful strategies to overcome this, including domino reactions and transition-metal-catalyzed annulations, which are well-suited for creating naphthalene acetal structures.

Domino and Tandem Reactions

Domino reactions, where multiple bond-forming events occur in a single pot under the same conditions, offer an efficient route to complex molecules. iupac.org A notable strategy for forming substituted naphthalene derivatives involves a domino reaction that proceeds through the in situ incorporation of an acetal. acs.org This approach can begin with a starting material like an ortho-alkynylacetophenone derivative, which, in the presence of an alcohol and a catalyst, forms an acetal intermediate. This intermediate then undergoes a subsequent intramolecular cyclization and annulation cascade to build the second aromatic ring, yielding a highly substituted naphthyl ketone. acs.org Such tandem processes are valuable in natural product synthesis for their step economy and ability to rapidly build molecular complexity from simple precursors. iupac.org

Transition Metal-Catalyzed Annulation

Rhodium-catalyzed reactions have emerged as a particularly powerful tool for constructing polysubstituted aromatic systems. dntb.gov.ua One such method is the oxidative coupling of arylboronic acids with two equivalents of an alkyne. acs.org This reaction proceeds via C-H activation and allows for the creation of 1,2,3,4-tetrasubstituted naphthalene derivatives. The use of a rhodium catalyst in the presence of a copper co-catalyst and an air oxidant facilitates the annulation process, forming the naphthalene core with a high degree of substitution in a single step. acs.org This strategy is highly effective for synthesizing complex naphthalene frameworks that are difficult to access through classical methods. researchgate.net Variations of rhodium-catalyzed C-H activation have been applied to synthesize a wide range of substituted naphthalenes and related fused aromatic systems. acs.orgmdpi.com

Synthetic StrategyKey FeaturesCatalyst/ReagentsApplication
Tandem Acetal Incorporation/AnnulationDomino reaction forming an acetal in situ followed by cyclization. acs.orgAcid or metal catalyst, alcohol.Efficient synthesis of substituted naphthyl ketones from ortho-alkynylacetophenones. acs.org
Rhodium-Catalyzed Oxidative Coupling[4+2] Annulation of an arylboronic acid with two alkyne molecules. acs.orgRhodium(III) catalyst, Cu(OAc)₂ oxidant. acs.orgDirect synthesis of 1,2,3,4-tetrasubstituted naphthalenes. acs.org
Sulfhydryl-Directed C-H ActivationPeri-selective C-H activation and cyclization of naphthalene-1-thiols with alkynes. acs.org[Cp*RhCl₂]₂, Cu(OAc)₂·H₂O. acs.orgSynthesis of specific fused-ring systems like naphtho[1,8-bc]thiopyrans. acs.org

Q & A

Q. What experimental protocols are recommended for synthesizing 1-(Dimethoxymethyl)naphthalene, and what catalysts or conditions optimize yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or methoxymethylation of naphthalene derivatives. For dimethoxymethylation, a two-step approach is often employed:

Methoxymethylation : Use paraformaldehyde and methanol in the presence of Lewis acids (e.g., BF₃·Et₂O) to introduce the dimethoxymethyl group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of formaldehyde derivatives. Reaction progress can be monitored via TLC (Rf ~0.3 in 9:1 hexane:EtOAc). Reference protocols for analogous compounds (e.g., methoxy-substituted naphthalenes) highlight the importance of anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.3 ppm, multiplet) and dimethoxymethyl groups (δ 3.3–3.5 ppm for OCH₃, singlet; δ 4.8–5.1 ppm for CH(OCH₃)₂, singlet).
  • ¹³C NMR : Confirm methoxy carbons (δ 50–55 ppm) and the quaternary carbon in the dimethoxymethyl group (δ 95–100 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 216 (C₁₃H₁₆O₂) and fragments due to loss of methoxy groups (m/z 186, 156).
    Comparisons to structurally similar compounds (e.g., 1-Methoxynaphthalene, ) validate these assignments. For complex mixtures, GC-MS with electron ionization (70 eV) is recommended .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound in supramolecular systems?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The dimethoxymethyl group’s electron-donating effects stabilize HOMO, enhancing π-π interactions with electron-deficient partners.
  • Molecular Dynamics (MD) : Simulate host-guest interactions in solvents (e.g., chloroform) to predict binding affinities. Parameters from naphthalene diimide studies () guide force field selection.
  • TD-DFT : Predict UV-Vis spectra (λmax ~270–290 nm) and compare with experimental data to validate models .

Q. What systematic approaches should researchers adopt to resolve contradictions in toxicological data for naphthalene derivatives?

Methodological Answer: Follow the ATSDR’s 8-step framework for systematic reviews ( ):

Literature Search : Use inclusion criteria (Table B-1, ) to filter studies by exposure route (inhalation/oral/dermal) and health outcomes (hepatic/renal effects).

Risk of Bias Assessment : Apply tools like Table C-6 () to evaluate randomization, blinding, and outcome reporting in human/animal studies.

Data Integration : Use meta-analysis for dose-response trends, prioritizing studies with low bias (e.g., randomized controlled trials in ).

Mechanistic Analysis : Cross-reference in vitro data (e.g., cytochrome P450 metabolism) to explain interspecies variability .

Q. How can researchers design experiments to assess the environmental fate of this compound, particularly its degradation pathways?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media. Monitor degradation via HPLC-MS, identifying intermediates like naphthoquinones or demethoxylated products.
  • Biodegradation Assays : Use soil microcosms spiked with the compound. Analyze metabolites (e.g., 1-naphthoic acid) via GC-MS after derivatization.
  • QSAR Modeling : Predict half-lives in air/water using EPI Suite™, validated against experimental data from similar polyaromatic hydrocarbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.